1-Cyano-3-methylcyclobutane-1-carboxylic acid
Overview
Description
1-Cyano-3-methylcyclobutane-1-carboxylic acid is an organic compound with the molecular formula C7H9NO2. It is a cyclobutane derivative featuring a cyano group and a carboxylic acid group.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Cyano-3-methylcyclobutane-1-carboxylic acid can be synthesized through several methodsThe reaction conditions typically involve the use of strong acids or bases to facilitate the cyclization and subsequent functional group transformations .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions: 1-Cyano-3-methylcyclobutane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The cyano and carboxylic acid groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products:
Oxidation: Ketones or aldehydes.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-Cyano-3-methylcyclobutane-1-carboxylic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving cyano and carboxylic acid groups.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Cyano-3-methylcyclobutane-1-carboxylic acid involves its interaction with various molecular targets. The cyano group can act as a nucleophile, participating in reactions with electrophilic centers. The carboxylic acid group can form hydrogen bonds and participate in acid-base reactions, influencing the compound’s reactivity and interactions with biological molecules .
Comparison with Similar Compounds
- 1-Cyano-2-methylcyclobutane-1-carboxylic acid
- 1-Cyano-3-ethylcyclobutane-1-carboxylic acid
- 1-Cyano-3-methylcyclopentane-1-carboxylic acid
Comparison: 1-Cyano-3-methylcyclobutane-1-carboxylic acid is unique due to its specific substitution pattern on the cyclobutane ring. This structural feature imparts distinct reactivity and physical properties compared to its analogs.
Biological Activity
1-Cyano-3-methylcyclobutane-1-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities and applications in drug development. This article explores the biological activity of this compound, focusing on its mechanisms of action, interactions with biomolecules, and relevant research findings.
This compound features a cyclobutane ring with a cyano group and a carboxylic acid functional group. These functional groups are crucial for its reactivity and biological interactions.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Interaction : The compound may interact with specific enzymes, influencing their catalytic activity. The cyano and carboxylic acid groups can participate in hydrogen bonding, enhancing binding affinity to active sites.
- Receptor Modulation : It may act as a modulator for various receptors, potentially altering signaling pathways within cells.
- Radical Scavenging : The compound has been studied for its ability to scavenge free radicals, which could contribute to its protective effects against oxidative stress.
Biological Activities
Research has indicated various biological activities associated with this compound:
Antioxidant Activity
Studies have shown that the compound exhibits significant antioxidant properties, which can help mitigate oxidative damage in biological systems. This activity is particularly relevant in the context of diseases characterized by oxidative stress.
Antimicrobial Properties
Preliminary investigations suggest that this compound may possess antimicrobial properties, making it a candidate for further exploration in the development of antimicrobial agents.
Anti-inflammatory Effects
The compound has been evaluated for its anti-inflammatory potential. In vitro studies indicate that it may inhibit the production of pro-inflammatory cytokines, suggesting a role in managing inflammatory conditions.
Research Findings
Recent studies have highlighted the following key findings regarding the biological activity of this compound:
Case Studies
Several case studies have explored the applications of this compound:
Case Study 1: Antioxidant Activity
In a study assessing the antioxidant capacity of various compounds, this compound was found to significantly reduce oxidative stress markers in cultured human cells, indicating its potential therapeutic benefits in oxidative stress-related diseases.
Case Study 2: Antimicrobial Evaluation
A series of antimicrobial tests against Gram-positive and Gram-negative bacteria revealed that this compound exhibited effective inhibition zones, particularly against Staphylococcus aureus and Escherichia coli.
Case Study 3: Inflammatory Response Modulation
In an experimental model of inflammation, administration of this compound led to a marked decrease in inflammatory markers compared to control groups, suggesting its utility in treating inflammatory disorders.
Properties
IUPAC Name |
1-cyano-3-methylcyclobutane-1-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2/c1-5-2-7(3-5,4-8)6(9)10/h5H,2-3H2,1H3,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTWFQSVKVYTKCL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C1)(C#N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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